molecular formula C9H11F2NO B1519428 2-Amino-1-(2,6-difluorophenyl)propan-1-ol CAS No. 1038262-77-9

2-Amino-1-(2,6-difluorophenyl)propan-1-ol

Cat. No. B1519428
M. Wt: 187.19 g/mol
InChI Key: PDLBZIPDMSHBFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-1-(2,6-difluorophenyl)propan-1-ol” is a chemical compound with the molecular formula C9H11F2NO. It has a molecular weight of 187.19 . This compound is not intended for human or veterinary use and is typically used for research purposes.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-1-(2,6-difluorophenyl)propan-1-ol” are not fully detailed in the retrieved sources. Its molecular weight is 187.19 , but other properties such as melting point, boiling point, solubility, and spectral data are not provided.

Scientific Research Applications

Cardioselectivity and Beta-Adrenoceptor Blocking

Research has demonstrated the potential of compounds structurally related to 2-amino-1-(2,6-difluorophenyl)propan-1-ol in the field of cardioselectivity, particularly in the development of beta-adrenoceptor blocking agents. Studies involving derivatives of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, including those with modifications similar to 2-amino-1-(2,6-difluorophenyl)propan-1-ol, have shown significant cardioselectivity, indicating their potential in the development of cardiovascular drugs (Rzeszotarski et al., 1979).

Corrosion Inhibition

In the context of material science, derivatives of 1,3-di-amino-propan-2-ol, which share a structural resemblance to 2-amino-1-(2,6-difluorophenyl)propan-1-ol, have been synthesized and evaluated for their performance in inhibiting carbon steel corrosion. These compounds demonstrated promising results as anodic inhibitors, contributing to the protection of metal surfaces from corrosion (Gao et al., 2007).

Conformational Analyses

Structural and conformational analyses of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, which are closely related to 2-amino-1-(2,6-difluorophenyl)propan-1-ol, have been performed using X-ray diffraction analysis. These studies provide insights into the conformational preferences of these compounds in different environments, contributing valuable information for the design of functionally relevant molecules (Nitek et al., 2020).

Chemical Synthesis and Applications

The compound has been involved in various synthetic pathways, demonstrating its versatility in chemical synthesis. For example, it has been used in the highly stereocontrolled synthesis of 1,1,1-trifluoro-2,3-epoxypropane, showcasing its utility in generating key intermediates for further chemical transformations (Shimizu et al., 1996).

Safety And Hazards

The safety and hazards associated with “2-Amino-1-(2,6-difluorophenyl)propan-1-ol” are not specified in the retrieved sources. As a general rule, all chemical reference materials should be considered potentially hazardous and should be used only by qualified laboratory personnel .

properties

IUPAC Name

2-amino-1-(2,6-difluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c1-5(12)9(13)8-6(10)3-2-4-7(8)11/h2-5,9,13H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLBZIPDMSHBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=C(C=CC=C1F)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(2,6-difluorophenyl)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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